molecular formula C9H6ClF4NO2 B1519274 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate CAS No. 1087798-01-3

2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate

Cat. No. B1519274
M. Wt: 271.59 g/mol
InChI Key: KPBAQGXPKDBHJV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate (TFC) is a fluorinated carbamate compound that has been widely used in organic synthesis, pharmaceuticals, and other scientific applications. TFC is a versatile reagent that is used to synthesize a variety of compounds and its unique properties make it an attractive choice for applications in the lab. In

Scientific Research Applications

Fluorinated Compounds in Chemistry

Fluorinated compounds, including those similar in structure to 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate, play a critical role in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms or fluorinated groups into organic molecules can significantly alter their physical, chemical, and biological properties, enhancing their activity, selectivity, and stability (Koike & Akita, 2016; Grushin, 2011).

Materials Science Applications

In materials science, fluorinated compounds are essential for creating polymers with unique properties, such as high thermal stability, resistance to solvents, and electrical insulation capabilities. These materials find applications in various industries, including electronics, automotive, and aerospace (Liaw et al., 2007; Huang et al., 2007).

Pharmaceutical and Agrochemical Applications

The structural motif found in 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate is common in the design of bioactive molecules. Fluorinated groups can improve the bioavailability, metabolic stability, and target specificity of pharmaceuticals and agrochemicals. For example, the development of fluorinated analogues of existing bioactive compounds often results in enhanced activity or selectivity towards their biological targets (Johnston et al., 1984).

Analytical and Sensory Applications

Fluorinated compounds are also used in analytical chemistry for the development of sensitive and selective sensors. For instance, fluorinated groups can be part of fluorescent probes or sensors, offering high sensitivity and specificity for detecting various analytes (Yang et al., 2013).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO2/c10-6-3-5(1-2-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBAQGXPKDBHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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